molecular formula C9H11NO3S B13222475 2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid

2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid

Cat. No.: B13222475
M. Wt: 213.26 g/mol
InChI Key: ORAQBCFRHRNTPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and the use of large-scale reactors and purification systems would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-(ethylsulfonimidoyl)benzoic acid

InChI

InChI=1S/C9H11NO3S/c1-2-14(10,13)8-6-4-3-5-7(8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)

InChI Key

ORAQBCFRHRNTPJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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